2,4'-Diethyl-1,1'-biphenyl
Description
2,4'-Diethyl-1,1'-biphenyl (CAS: N/A; molecular formula: C₁₆H₁₈) is a biphenyl derivative featuring ethyl substituents at the 2-position of one benzene ring and the 4'-position of the second ring. This compound belongs to the alkyl-substituted biphenyl family, which is studied for applications in materials science, organic electronics, and pharmacology due to its tunable electronic properties and steric effects.
Properties
CAS No. |
13049-37-1 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-ethyl-2-(4-ethylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-13-9-11-15(12-10-13)16-8-6-5-7-14(16)4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
LGNMFDIGLMMJGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=CC=C2CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4’-Diethyl-1,1’-biphenyl typically involves the coupling of ethyl-substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of biphenyl derivatives, including 2,4’-Diethyl-1,1’-biphenyl, often employs scalable methods such as the Wurtz-Fittig reaction, which involves the coupling of aryl halides with sodium metal in the presence of a solvent like ether . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,4’-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura reaction to form more complex biphenyl structures.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at temperatures below 50°C.
Halogenation: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nitration: Nitro derivatives of 2,4’-Diethyl-1,1’-biphenyl.
Halogenation: Halogenated biphenyl derivatives.
Oxidation: Biphenyl quinones.
Scientific Research Applications
2,4’-Diethyl-1,1’-biphenyl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4’-Diethyl-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of 2,4'-Diethyl-1,1'-biphenyl, highlighting variations in substituent positions and functional groups:
Key Observations :
- In contrast, ethynyl groups in 4,4'-Diethynyl-1,1'-biphenyl introduce π-conjugation, favoring electronic applications .
- Chlorinated Analogs: 2,4'-Dichlorobiphenyl (PCB-8) exhibits environmental persistence and toxicity, a concern absent in non-halogenated analogs like 2,4'-Diethyl-1,1'-biphenyl .
- Alkyl Chain Length : 4-Hexyl-1,1'-biphenyl demonstrates increased hydrophobicity compared to ethyl-substituted analogs, influencing solubility and aggregation behavior in organic solvents .
Physicochemical Properties
Experimental data for 2,4'-Diethyl-1,1'-biphenyl are sparse, but inferences can be drawn from analogs:
Notes:
- LogP Values : Ethyl substituents in 2,4'-Diethyl-1,1'-biphenyl likely result in moderate hydrophobicity, intermediate between ethynyl (lower LogP) and hexyl (higher LogP) analogs.
- Thermal Stability : Ethyl groups may enhance thermal stability compared to halogenated analogs like PCB-8, which degrade into toxic byproducts .
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